molecular formula C18H14Br2N4O2 B10938641 N-(4-bromophenyl)-1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide

N-(4-bromophenyl)-1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide

Cat. No.: B10938641
M. Wt: 478.1 g/mol
InChI Key: RJVNVUCISJMJQE-UHFFFAOYSA-N
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Description

1-[2-(4-BROMOANILINO)-2-OXOETHYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with brominated aniline and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-BROMOANILINO)-2-OXOETHYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.

    Coupling Reactions: The brominated intermediates are then coupled with the pyrazole ring through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-BROMOANILINO)-2-OXOETHYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

1-[2-(4-BROMOANILINO)-2-OXOETHYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 1-[2-(4-BROMOANILINO)-2-OXOETHYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aniline and phenyl groups can enhance binding affinity and specificity, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-BROMOANILINO)-2-OXOETHYL]-4-AZA-1-AZONIABICYCLO[2.2.2]OCTANE: This compound shares the brominated aniline group but has a different core structure.

    2-[(3-{[2-(4-BROMOANILINO)-2-OXOETHYL]SULFANYL}-4-CYANO-5-ISOTHIAZOLYL)SULFANYL]-N-(4-BROMOPHENYL)ACETAMIDE: Another compound with similar brominated groups but different functional groups and core structure.

Uniqueness

1-[2-(4-BROMOANILINO)-2-OXOETHYL]-N~3~-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of a pyrazole ring with brominated aniline and phenyl groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H14Br2N4O2

Molecular Weight

478.1 g/mol

IUPAC Name

1-[2-(4-bromoanilino)-2-oxoethyl]-N-(4-bromophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H14Br2N4O2/c19-12-1-5-14(6-2-12)21-17(25)11-24-10-9-16(23-24)18(26)22-15-7-3-13(20)4-8-15/h1-10H,11H2,(H,21,25)(H,22,26)

InChI Key

RJVNVUCISJMJQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=CC(=N2)C(=O)NC3=CC=C(C=C3)Br)Br

Origin of Product

United States

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